

# Spectroscopic Data of 2-tert-Butylfuran: An In-Depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-tert-Butylfuran

Cat. No.: B1585044

[Get Quote](#)

This technical guide provides a comprehensive analysis of the spectroscopic data for **2-tert-Butylfuran** (C<sub>8</sub>H<sub>12</sub>O), a heterocyclic organic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the molecule. The guide offers not only the spectral data itself but also the underlying principles of the spectroscopic techniques, detailed experimental protocols, and in-depth interpretations of the results, providing a holistic understanding of the characterization of this compound.

## Molecular Structure and Spectroscopic Overview

**2-tert-Butylfuran** is an aromatic furan ring substituted with a bulky tert-butyl group at the second position. This substitution pattern significantly influences its spectroscopic properties. Understanding the interplay between the molecular structure and the spectral output is crucial for its unambiguous identification and for predicting the reactivity and properties of related furan derivatives.

```
graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
```

```
// Atom nodes C1 [label="C", pos="0,1!", fillcolor="#202124", fontcolor="#FFFFFF"]; C2 [label="C", pos="-0.87,-0.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C3 [label="C", pos="0.87,-0.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; C4 [label="C", pos="1.3,0.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; O [label="O", pos="-1.3,0.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CtBu [label="C", pos="-0.87,-2!", fillcolor="#202124",
```

```
fontcolor="#FFFFFF"]; CH3_1 [label="CH3", pos="-1.87,-2.5!", fillcolor="#202124",
fontcolor="#FFFFFF"]; CH3_2 [label="CH3", pos="0.13,-2.5!", fillcolor="#202124",
fontcolor="#FFFFFF"]; CH3_3 [label="CH3", pos="-0.87,-3.5!", fillcolor="#202124",
fontcolor="#FFFFFF"];

// Bond edges C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- O [label=""]; O --
C1 [label=""]; C2 -- CtBu [label=""]; CtBu -- CH3_1 [label=""]; CtBu -- CH3_2 [label=""]; CtBu --
CH3_3 [label=""];

// Hydrogen nodes for clarity on the ring H1 [label="H", pos="0,1.5!", fillcolor="#5F6368",
fontcolor="#FFFFFF"]; H3 [label="H", pos="1.37,-1!", fillcolor="#5F6368",
fontcolor="#FFFFFF"]; H4 [label="H", pos="2.0,0.5!", fillcolor="#5F6368",
fontcolor="#FFFFFF"];

// Bonds to hydrogens C1 -- H1 [style=invis]; C3 -- H3 [style=invis]; C4 -- H4 [style=invis]; }
```

Figure 1: 2D structure of **2-tert-Butylfuran**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **2-tert-Butylfuran**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for structural confirmation.

### Experimental Protocol: NMR Spectroscopy

**Sample Preparation:** A solution of **2-tert-Butylfuran** (approximately 5-10 mg) is prepared in a deuterated solvent (typically 0.5-0.7 mL of  $\text{CDCl}_3$ ), which minimizes solvent interference in the  $^1\text{H}$  NMR spectrum.<sup>[1]</sup> A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm). The solution is then transferred to a 5 mm NMR tube.

**Instrumentation and Data Acquisition:** The spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz or higher for  $^{13}\text{C}$  NMR. For a standard  $^1\text{H}$  NMR spectrum, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, which has a much lower natural abundance, a greater

number of scans and often proton decoupling techniques are employed to enhance the signal and simplify the spectrum.

## $^1\text{H}$ NMR Spectroscopy Data

The  $^1\text{H}$  NMR spectrum of **2-tert-Butylfuran** is characterized by signals from the protons on the furan ring and the protons of the tert-butyl group.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5 (furan)	~7.25	Doublet of doublets (dd)	~1.8, ~0.8
H-3 (furan)	~6.15	Doublet of doublets (dd)	~3.2, ~0.8
H-4 (furan)	~6.05	Doublet of doublets (dd)	~3.2, ~1.8
-C(CH <sub>3</sub> ) <sub>3</sub>	~1.28	Singlet (s)	-

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Interpretation of the  $^1\text{H}$  NMR Spectrum:

- Furan Protons:** The three protons on the furan ring appear in the aromatic region of the spectrum, typically between 6.0 and 7.5 ppm. The proton at the 5-position (H-5) is the most downfield due to its proximity to the oxygen atom and the influence of the tert-butyl group. The protons at the 3 and 4-positions (H-3 and H-4) are more shielded and appear at higher fields. The observed multiplicities (doublet of doublets) are a result of spin-spin coupling between the adjacent ring protons. The coupling constants (J values) are characteristic of the relative positions of the protons on the furan ring.
- tert-Butyl Protons:** The nine equivalent protons of the tert-butyl group give rise to a single, intense singlet at approximately 1.28 ppm. The singlet nature of this peak is due to the absence of adjacent protons to couple with. The high intensity of this signal is a direct consequence of the nine chemically equivalent protons.

## <sup>13</sup>C NMR Spectroscopy Data

The proton-decoupled <sup>13</sup>C NMR spectrum of **2-tert-Butylfuran** displays distinct signals for each unique carbon atom in the molecule.

Carbon Assignment	Chemical Shift (δ, ppm)
C-2 (furan)	~162.5
C-5 (furan)	~138.9
C-3 (furan)	~109.8
C-4 (furan)	~104.5
-C(CH <sub>3</sub> ) <sub>3</sub>	~32.8
-C(CH <sub>3</sub> ) <sub>3</sub>	~28.9

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Interpretation of the <sup>13</sup>C NMR Spectrum:

- Furan Carbons:** The carbon atom directly attached to the bulky tert-butyl group and the oxygen atom (C-2) is the most deshielded and appears at the lowest field (~162.5 ppm). The other carbon adjacent to the oxygen (C-5) also appears at a relatively low field (~138.9 ppm). The two remaining furan carbons (C-3 and C-4) are more shielded and resonate at higher fields.
- tert-Butyl Carbons:** The quaternary carbon of the tert-butyl group appears around 32.8 ppm, while the three equivalent methyl carbons give a single signal at approximately 28.9 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

## Experimental Protocol: IR Spectroscopy

Sample Preparation: For a liquid sample like **2-tert-Butylfuran**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation and Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded, followed by the spectrum of the sample. The instrument measures the transmittance of infrared radiation through the sample as a function of wavenumber ( $\text{cm}^{-1}$ ).

## IR Spectroscopy Data

The IR spectrum of **2-tert-Butylfuran** shows characteristic absorption bands corresponding to the vibrations of its specific bonds.

Wavenumber ( $\text{cm}^{-1}$ )	Vibrational Mode	Functional Group
~3100	C-H stretch	Aromatic (Furan)
~2960, ~2870	C-H stretch	Aliphatic (tert-Butyl)
~1580, ~1500	C=C stretch	Aromatic (Furan)
~1365	C-H bend (scissoring)	tert-Butyl
~1150	C-O-C stretch (asymmetric)	Furan ring
~1010	C-O-C stretch (symmetric)	Furan ring
~730	=C-H bend (out-of-plane)	Furan ring

Interpretation of the IR Spectrum:

- **C-H Stretching:** The absorption band around  $3100 \text{ cm}^{-1}$  is characteristic of the C-H stretching vibrations of the aromatic furan ring. The strong absorptions in the  $2870\text{-}2960 \text{ cm}^{-1}$  region are due to the C-H stretching of the aliphatic tert-butyl group.
- **C=C and C-O-C Stretching:** The peaks in the  $1500\text{-}1580 \text{ cm}^{-1}$  region are attributed to the carbon-carbon double bond stretching vibrations within the furan ring. The strong absorptions around  $1150 \text{ cm}^{-1}$  and  $1010 \text{ cm}^{-1}$  are characteristic of the asymmetric and symmetric C-O-C stretching of the furan ether linkage, respectively.

- **Bending Vibrations:** The peak at approximately  $1365\text{ cm}^{-1}$  is a characteristic bending vibration for a tert-butyl group. The out-of-plane bending of the furan C-H bonds gives rise to a strong absorption around  $730\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

### Experimental Protocol: Mass Spectrometry

**Ionization Method:** Electron Ionization (EI) is a common method for volatile compounds like **2-tert-Butylfuran**. In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

**Instrumentation and Data Acquisition:** The sample is introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. The resulting ions are then separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer and detected.

### Mass Spectrometry Data

The mass spectrum of **2-tert-Butylfuran** shows a molecular ion peak and several characteristic fragment ions.

$m/z$	Relative Intensity (%)	Proposed Fragment Ion
124	~25	$[M]^+$ (Molecular Ion)
109	100	$[M - \text{CH}_3]^+$
81	~15	$[M - \text{C}_3\text{H}_7]^+$ or $[\text{C}_5\text{H}_5\text{O}]^+$
57	~30	$[\text{C}_4\text{H}_9]^+$ (tert-Butyl cation)
41	~20	$[\text{C}_3\text{H}_5]^+$ (Allyl cation)

Interpretation of the Mass Spectrum:

- **Molecular Ion:** The peak at  $m/z$  124 corresponds to the molecular ion ( $[C_8H_{12}O]^+$ ), confirming the molecular weight of **2-tert-Butylfuran**.
- **Base Peak:** The most intense peak in the spectrum (the base peak) is at  $m/z$  109. This fragment is formed by the loss of a methyl radical ( $\bullet CH_3$ ) from the molecular ion, leading to a stable, resonance-stabilized cation. The stability of this cation is the driving force for this fragmentation pathway.
- **Other Fragments:** The peak at  $m/z$  57 is characteristic of a tert-butyl group and corresponds to the stable tert-butyl cation ( $[C(CH_3)_3]^+$ ). The peak at  $m/z$  81 likely arises from the loss of a propyl radical or through rearrangement and fragmentation of the furan ring. The peak at  $m/z$  41 is a common fragment in many organic molecules and corresponds to the allyl cation.

```
graph "Mass_Spec_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
```

```
M [label="[C8H12O]+ \nm/z = 124"]; M_minus_CH3 [label="[C7H9O]+ \nm/z = 109\n(Base Peak)"]; tBu_cation [label="[C4H9]+ \nm/z = 57"];
```

```
M -> M_minus_CH3 [label="- \bulletCH3"]; M -> tBu_cation [label="- C4H3O\bullet"]; }
```

Figure 2: Proposed primary fragmentation pathways for **2-tert-Butylfuran** in EI-MS.

## Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of **2-tert-Butylfuran**.  $^1H$  and  $^{13}C$  NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides structural insights through fragmentation analysis. The data and interpretations presented in this guide serve as a valuable resource for scientists and researchers working with this and related furan compounds.

## References

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [\[Link\]](#)[2]

- National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [[Link](#)]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [[Link](#)][1]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. utsouthwestern.edu [utsouthwestern.edu]
- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Spectroscopic Data of 2-tert-Butylfuran: An In-Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585044#spectroscopic-data-of-2-tert-butylfuran-nmr-ir-ms>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)